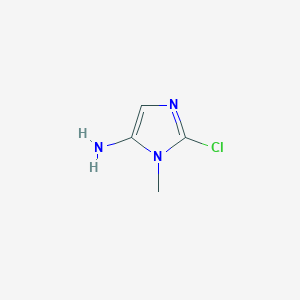
4,4-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione is a chemical compound with the molecular formula C4H8O2S It is a member of the dioxathiolane family, characterized by a five-membered ring containing two oxygen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione typically involves the reaction of dimethyl sulfoxide (DMSO) with an appropriate carbonyl compound under controlled conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the dioxathiolane ring. The reaction is usually carried out at low temperatures to prevent decomposition of the intermediate products.
Industrial Production Methods
In industrial settings, the production of 4,4-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired purity level. The use of automated systems helps in maintaining precise control over reaction parameters, ensuring high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiol or sulfide compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide compounds.
Substitution: Various substituted dioxathiolane derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby exerting its biological effects. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial agent or in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
4,5-dimethyl-1,3-dioxol-2-one: Another member of the dioxolane family with similar structural features but different reactivity.
4-methyl-1,3,2-dioxathiolane-2,2-dioxide: A related compound with a different substitution pattern on the dioxathiolane ring.
Uniqueness
4,4-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry
Properties
Molecular Formula |
C4H8O4S |
|---|---|
Molecular Weight |
152.17 g/mol |
IUPAC Name |
4,4-dimethyl-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C4H8O4S/c1-4(2)3-7-9(5,6)8-4/h3H2,1-2H3 |
InChI Key |
JSOPIPOQJFAWJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COS(=O)(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


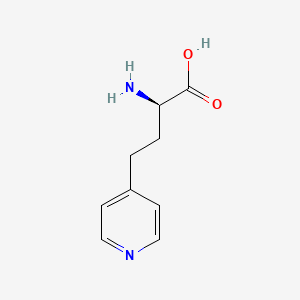

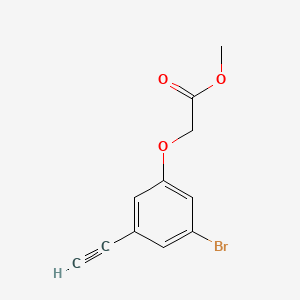


![tert-butyl3-{[1-(2-chloropyrimidin-5-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13569806.png)
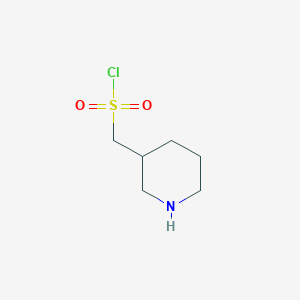
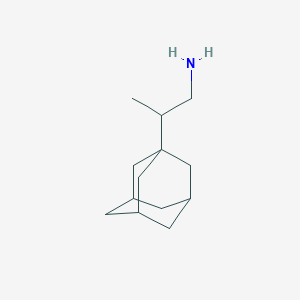
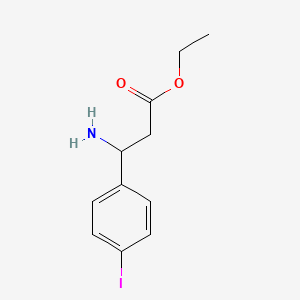
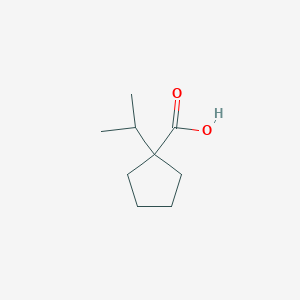
![4-Acetyl-N-[3-(2-Amino-2-Oxoethoxy)phenyl]-3-Ethyl-5-Methyl-1h-Pyrrole-2-Carboxamide](/img/structure/B13569828.png)
![3,4-difluoro-N-[6-(morpholin-4-yl)pyridin-3-yl]benzamide](/img/structure/B13569830.png)

